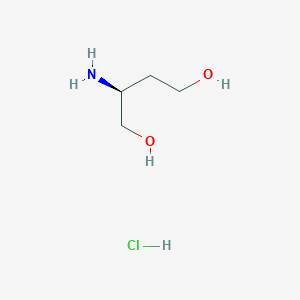

![molecular formula C19H21N5OS B2925073 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide CAS No. 905797-88-8](/img/structure/B2925073.png)

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

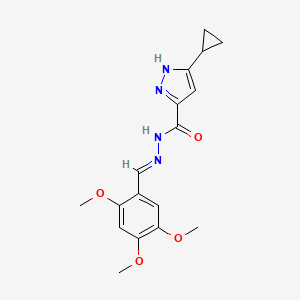

The compound “2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide” is a derivative of 1,2,4-triazole . Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity . They have been proven to have significant antibacterial activity .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring . This heterocyclic core is known for its multidirectional biological activity .Scientific Research Applications

Synthesis and Structural Elucidation

A study on the synthesis and structural elucidation of N-aryl-acetamide derivatives highlights the importance of the 1,2,4-triazole ring system, which has been associated with a wide range of pharmaceutical activities. These activities include anti-inflammatory, antibacterial, antifungal, and antitubercular properties. The study detailed the synthesis process and evaluated the compounds for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity, showcasing the broad therapeutic potential of these derivatives (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Antimicrobial and Hemolytic Agents

Another research focused on synthesizing N-substituted derivatives of acetamides, which were evaluated for their antimicrobial and hemolytic activities. Most compounds in this series were found to be active against selected microbial species, highlighting their potential as antimicrobial agents with low toxicity, suitable for further biological screening (Rehman, Abbasi, Siddiqui, Ahmad, Shahid, & Subhani, 2016).

Antitumor and Glutaminase Inhibitors

A study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors revealed that certain analogs retained the potency of BPTES, offering a pathway to improve its aqueous solubility. These compounds demonstrated potential in attenuating the growth of human lymphoma cells, underscoring the therapeutic implications of structural modifications on the biological activity of acetamide derivatives (Shukla, Ferraris, Thomas, Stathis, Duvall, Delahanty, Alt, Rais, Rojas, Gao, Xiang, Dang, Slusher, & Tsukamoto, 2012).

Antiviral and Virucidal Activities

Research into 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives showcased their synthesis and evaluation for antiviral and virucidal activities against human adenovirus type 5 and ECHO-9 virus. This study illustrated the potential of these derivatives to reduce viral replication, indicating their utility in developing antiviral agents (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).

Future Directions

The future directions for this compound could involve further investigations on its scaffold to harness its optimum antibacterial potential . The rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Mechanism of Action

Target of Action

The compound, 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide, belongs to the class of 1,2,4-triazoles . 1,2,4-Triazoles are known to possess a wide range of biological activities such as anti-fungal , anticancer , antiviral , anti-bacterial , and anti-inflammatory properties.

Mode of Action

1,2,4-triazoles, in general, are known to interact with various biological targets due to their versatile nature . The interaction with these targets can lead to changes in cellular processes, potentially resulting in the observed biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with 1,2,4-triazoles , it can be inferred that multiple pathways might be affected. These could potentially include pathways related to cell proliferation, inflammation, and viral replication, among others.

Result of Action

Given the wide range of biological activities associated with 1,2,4-triazoles , the compound could potentially have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5OS/c1-2-14-8-10-16(11-9-14)21-18(25)13-26-19-23-22-17(24(19)20)12-15-6-4-3-5-7-15/h3-11H,2,12-13,20H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTOGJVVXVQPHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

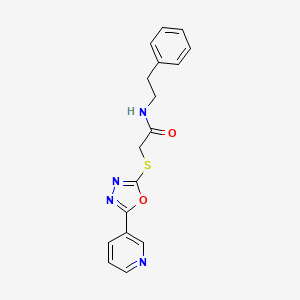

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2924993.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2924995.png)

![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride](/img/structure/B2924996.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one oxalate](/img/structure/B2924999.png)

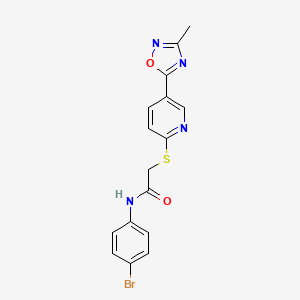

![N~2~-methyl-N~4~-[(pyrimidin-2-yl)methyl]-5-(quinolin-6-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2925002.png)

![5-Fluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2925004.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2925007.png)

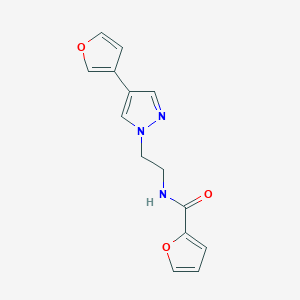

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide](/img/structure/B2925012.png)

![2-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]indolizine](/img/structure/B2925013.png)